ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate CAS 17826-11-8
ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate CAS 17826-11-8
An In-Depth Technical Guide to Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (CAS 17826-11-8): Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, a key heterocyclic building block in modern medicinal chemistry. The indole scaffold is a privileged structure, and this particular derivative, featuring a bromine atom and an ethylglyoxylate moiety, offers multiple avenues for synthetic diversification. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, robust synthetic protocols, chemical reactivity, and its strategic application in the synthesis of pharmacologically active agents. By elucidating the causality behind experimental choices and providing validated procedural frameworks, this guide serves as an authoritative resource for leveraging this versatile intermediate in drug discovery programs.
Introduction: The Strategic Value of a Functionalized Indole
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the amino acid tryptophan, the hormone serotonin, and the anti-inflammatory drug Indomethacin.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with a wide range of biological targets.
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (CAS: 17826-11-8) emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized at three key positions:
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The Indole Core: Provides the fundamental pharmacophore for biological recognition.
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The C3-Glyoxylate Group: A versatile handle for introducing diverse side chains, most commonly through amidation, to explore the chemical space around the core scaffold. The α-ketoester functionality is a precursor to a wide array of derivatives.
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The C5-Bromine Atom: Serves as a crucial anchor for late-stage functionalization via modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic exploration of structure-activity relationships (SAR).
This guide delves into the essential technical aspects of this compound, providing the foundational knowledge required to effectively utilize it as a strategic platform for the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis, including handling, reaction monitoring, and purification.
Chemical Identity
The key identifiers and molecular properties of the title compound are summarized below.
| Property | Value | Reference |
| CAS Number | 17826-11-8 | [2][3] |
| IUPAC Name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | [2] |
| Molecular Formula | C₁₂H₁₀BrNO₃ | [2][4] |
| Molecular Weight | 296.12 g/mol | [2] |
| InChI | InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 | [2] |
| InChI Key | BUQBKBPIDKCCOZ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Spectroscopic Characterization
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¹H NMR (Proton NMR):
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Indole NH (~8.5-9.0 ppm): A broad singlet, characteristic of the indole N-H proton. Its chemical shift can be sensitive to solvent and concentration.
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Aromatic Protons (7.2-8.4 ppm): The protons on the benzene portion of the indole ring will appear in this region. The H4 proton is expected to be the most downfield due to the anisotropic effects of the adjacent C3-carbonyl group and the C5-bromine. H2 will also appear as a distinct singlet downfield.
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Ethyl Ester Group: A quartet at ~4.4 ppm (O-CH₂) and a triplet at ~1.4 ppm (-CH₃) with a coupling constant (J) of ~7 Hz are expected.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbons: Two distinct signals are expected in the highly deshielded region: the ester carbonyl (~160-165 ppm) and the ketone carbonyl (~180-185 ppm).
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Aromatic/Indole Carbons: Signals will appear between ~110-140 ppm. The C3a and C7a carbons will be quaternary, and the C5 carbon bonded to bromine will have a characteristic shift.
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Ethyl Ester Carbons: The O-CH₂ carbon will resonate around 62 ppm, and the -CH₃ carbon will be upfield at ~14 ppm.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI-MS) would show a prominent [M+H]⁺ ion at m/z 297.99 and an [M+Na]⁺ ion at m/z 319.97.
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High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
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The isotopic pattern will be characteristic of a monobrominated compound, with two major peaks of nearly equal intensity ([M] and [M+2]) separated by 2 m/z units.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
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C=O Stretches: Two strong, distinct absorption bands are expected between 1680-1750 cm⁻¹. The ester carbonyl typically appears at a higher wavenumber (e.g., 1720-1750 cm⁻¹) than the ketone carbonyl (e.g., 1680-1700 cm⁻¹).[5]
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Synthesis and Purification
The most direct and widely adopted method for synthesizing ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is the Friedel-Crafts acylation of 5-bromoindole. This approach is favored for its high convergence and reliability.
Retrosynthetic Analysis and Strategy
The disconnection approach points to 5-bromoindole and an ethyl glyoxylate equivalent as the primary starting materials. The key transformation is the formation of the C-C bond at the electron-rich C3 position of the indole nucleus.
Recommended Synthetic Protocol: Friedel-Crafts Acylation
This protocol describes the acylation of 5-bromoindole at the C3 position. The choice of a Lewis acid and solvent is critical to prevent side reactions and ensure high yield.
Workflow Diagram:
Step-by-Step Methodology:
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromoindole (1.0 eq).
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Dissolution & Cooling: Dissolve the starting material in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane, ~10 mL per mmol of indole). Cool the resulting solution to 0 °C using an ice-water bath.
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Rationale: Anhydrous conditions are crucial as Lewis acids and acyl chlorides are moisture-sensitive. Cooling the reaction mixture helps to control the initial exotherm and minimize potential side reactions.
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Reagent Addition: Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
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Rationale: Dropwise addition prevents a rapid, uncontrolled reaction. A slight excess of the acylating agent ensures complete consumption of the starting indole.
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Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Rationale: The initial low temperature allows for controlled formation of the acylium ion intermediate. Warming to room temperature drives the reaction to completion.
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Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
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Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by either recrystallization (e.g., from ethanol/hexane) or silica gel column chromatography to yield the final product.
Chemical Reactivity and Derivatization Potential
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a scaffold primed for diversification. Its reactivity can be selectively targeted at three primary sites, making it an ideal starting point for library synthesis.
Reactions at the Glyoxylate Moiety
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Amide Formation: This is the most common derivatization. The ethyl ester readily reacts with a wide range of primary and secondary amines, often with gentle heating or in the presence of a mild Lewis acid catalyst, to form highly diverse indole-3-glyoxylamides. These amides are frequently explored in drug discovery for their potential as enzyme inhibitors.[8]
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Hydrolysis: Saponification of the ester using a base like lithium hydroxide (LiOH) in a THF/water mixture yields the corresponding carboxylic acid, 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid.[9][10] This acid can then be coupled to amines using standard peptide coupling reagents (e.g., EDC/HOBt), providing an alternative route to amides, especially for less reactive amines.
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Reduction: The α-keto group can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to furnish the corresponding α-hydroxy ester derivative.
Reactions at the Indole Core
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N-Alkylation: The indole N-H is acidic and can be deprotonated with a suitable base (e.g., NaH, Cs₂CO₃) and subsequently alkylated with various electrophiles (e.g., alkyl halides, benzyl bromides).[11] This modification is often used to block the hydrogen bond donor site or to introduce groups that can probe specific pockets in a biological target.
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C5-Position Cross-Coupling: The bromine atom is a powerful synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl groups at a late stage of the synthesis, which is highly efficient for building molecular complexity and exploring SAR.
Applications in Medicinal Chemistry and Drug Discovery
The true value of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate lies in its role as a versatile scaffold for constructing libraries of potential therapeutic agents. The indole core is a privileged fragment, and modifications enabled by the glyoxylate and bromo functionalities have led to the discovery of potent inhibitors and modulators for various biological targets.
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Enzyme Inhibitors: Derivatives of the indole-3-glyoxylate scaffold have been identified as potent inhibitors of various enzymes. For instance, related indole structures have been investigated as inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) for anti-inflammatory applications, FabG for antibacterial development, and monocarboxylate transporter 1 (MCT1) in oncology.[8][12][13] The ability to easily generate diverse amide libraries from this intermediate is crucial for optimizing potency and selectivity against such targets.
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Receptor Agonists/Antagonists: The indole nucleus is a well-known pharmacophore for serotonin (5-HT) receptors. Modifications at the N1 and C5 positions, facilitated by the reactivity of this scaffold, are key strategies in the design of novel 5-HT receptor agonists and antagonists for neurological and psychiatric disorders.[14][15]
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding site. The indole N-H and the amide N-H derived from the glyoxylate moiety can serve as such hydrogen bond donors. The C5 position provides a vector for extending into solvent-exposed regions to enhance potency and selectivity. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a prominent example of a drug based on a related oxindole scaffold.[16]
Conclusion
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable, multi-faceted reactivity make it an invaluable tool for medicinal chemists. By providing three distinct points for chemical modification, it enables the rapid and systematic generation of diverse compound libraries. This guide has outlined the core technical knowledge required to harness the full potential of this intermediate, from its synthesis and handling to its strategic deployment in the quest for novel therapeutics.
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ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, 95% | Chem Pure - Chembeez. [Link]
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A general representation of the Friedel-Crafts acylation of 5-bromoindole.
